

purification of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid by recrystallization

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B131947

[Get Quote](#)

An effective method for the purification of **1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid**, a key intermediate in the synthesis of various pharmaceuticals, is detailed in this application note. Recrystallization is a robust technique for removing impurities and obtaining a high-purity crystalline product. The selection of an appropriate solvent system is critical for successful recrystallization. Based on documented procedures for this compound and its analogues, a mixed solvent system of methanol and ethyl acetate, as well as an alternative system of ethyl acetate and a non-polar co-solvent, are presented as effective options.[\[1\]](#)

This document provides detailed protocols for both single and mixed-solvent recrystallization, enabling researchers and drug development professionals to achieve high purity of the target compound.

Data Presentation

The following table summarizes the physical properties of **1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid** and the experimental parameters for its recrystallization.

Parameter	Value	Reference
Physical Properties		
Molecular Formula	C8H12N2O2	[2]
Molecular Weight	168.19 g/mol	[2]
Appearance	White to Off-White Solid	[2]
Melting Point	150-154 °C	[2]
Solubility	Slightly soluble in Chloroform and Methanol	[2]
Recrystallization Parameters		
Primary Solvent System		
Solvents	Methanol / Ethyl Acetate (1:1 v/v)	[1]
Dissolution Temperature	~ 60-70 °C (or gentle reflux)	
Crystallization Temperature	Room Temperature, then 0-4 °C	
Alternative Solvent System		
Solvents	Ethyl Acetate / Petroleum Ether	[3]
Dissolution Temperature	~ 70-77 °C (or gentle reflux of Ethyl Acetate)	
Crystallization Temperature	Room Temperature, then 0-4 °C	

Experimental Protocols

Materials and Equipment

- Crude **1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid**

- Methanol (ACS grade or higher)
- Ethyl acetate (ACS grade or higher)
- Petroleum ether (or hexane/heptane, ACS grade or higher)
- Erlenmeyer flasks
- Heating mantle or hot plate with magnetic stirrer
- Condenser
- Buchner funnel and flask
- Vacuum source
- Filter paper
- Spatula
- Drying oven or desiccator

Protocol 1: Mixed-Solvent Recrystallization using Methanol and Ethyl Acetate

This protocol is based on the successful formation of high-quality crystals of the target compound.[\[1\]](#)

- Dissolution:
 - Place the crude **1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid** into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
 - Add a minimal amount of a 1:1 (v/v) mixture of methanol and ethyl acetate.
 - Gently heat the mixture to 60-70 °C while stirring until the solid completely dissolves. If necessary, add small additional volumes of the solvent mixture to achieve full dissolution. Avoid adding a large excess of solvent.

- Hot Filtration (Optional):
 - If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
- Crystallization:
 - Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.
 - Crystal formation should be observed as the solution cools.
 - Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
- Isolation of Crystals:
 - Collect the crystals by vacuum filtration using a Buchner funnel.
 - Wash the crystals with a small amount of the cold methanol/ethyl acetate solvent mixture to remove any remaining soluble impurities.
- Drying:
 - Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 50-60 °C) or in a desiccator until a constant weight is achieved.

Protocol 2: Recrystallization using Ethyl Acetate and a Non-Polar Co-solvent

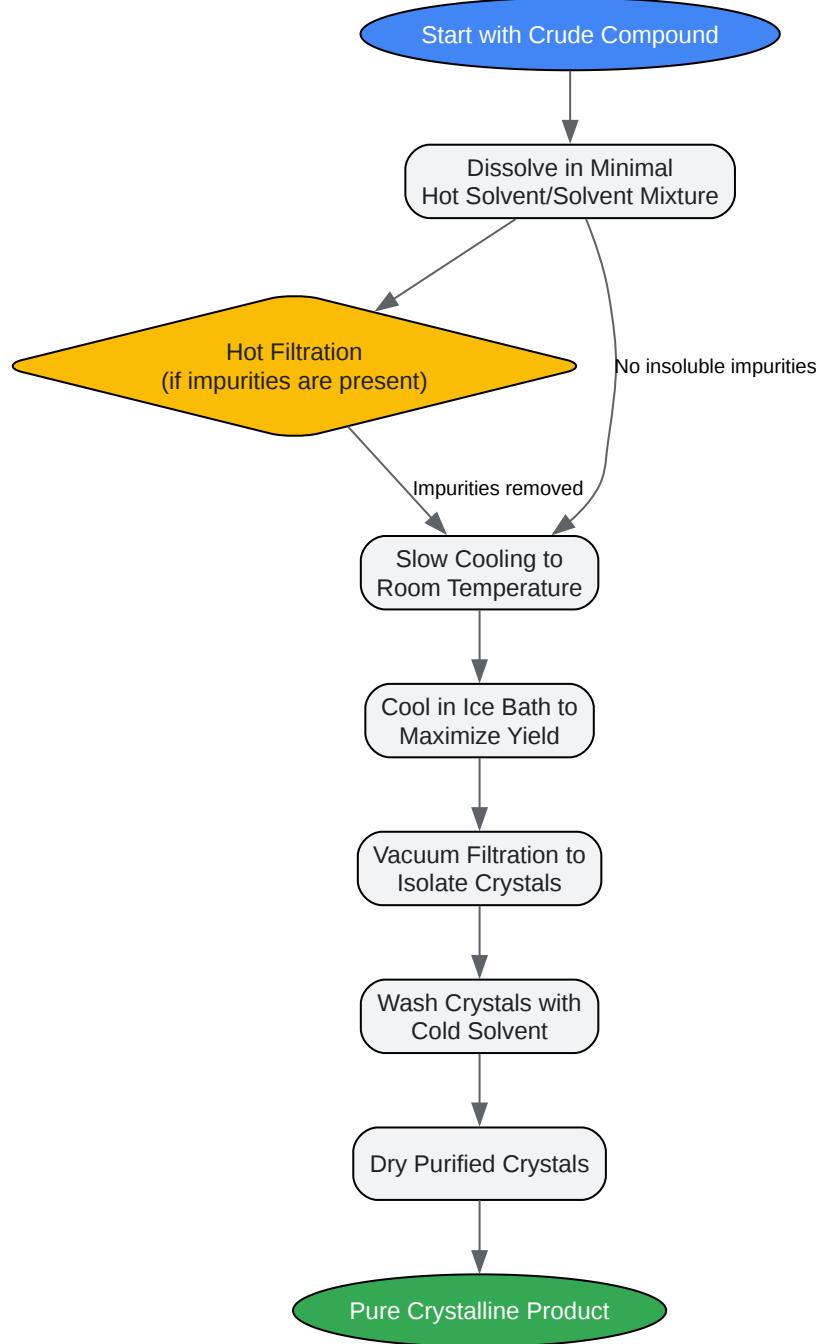
This alternative protocol utilizes the principle of precipitating the compound from a good solvent (ethyl acetate) by the addition of a poor solvent (petroleum ether).

- Dissolution:
 - In an Erlenmeyer flask, dissolve the crude **1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid** in a minimal amount of hot ethyl acetate (~70-77 °C).

- Addition of Anti-solvent:
 - While the solution is still warm, slowly add petroleum ether dropwise with continuous stirring until the solution becomes slightly turbid (cloudy).
- Re-dissolution and Crystallization:
 - Gently reheat the solution until the turbidity just disappears, creating a saturated solution.
 - Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.
- Isolation and Drying:
 - Collect and dry the crystals as described in Protocol 1, steps 4 and 5.

Mandatory Visualization

Workflow for Recrystallization of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid

[Click to download full resolution via product page](#)

Caption: Recrystallization workflow diagram.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 1-METHYL-3-PROPYLPYRAZOLE-5-CARBOXYLIC ACID | 139755-99-0 [amp.chemicalbook.com]
- 3. US8071765B2 - Process for the preparation of sildenafil and intermediates thereof - Google Patents [patents.google.com]
- To cite this document: BenchChem. [purification of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid by recrystallization]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b131947#purification-of-1-methyl-3-propyl-1h-pyrazole-5-carboxylic-acid-by-recrystallization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com